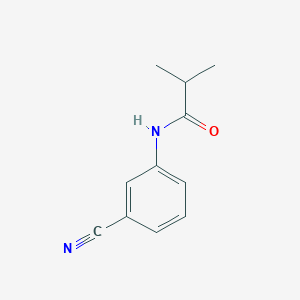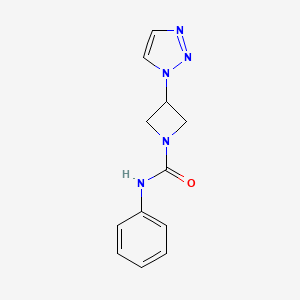
N-(3-cyanophenyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Cyanophenyl)-2-methylpropanamide (NCPMPA) is an organic compound with a wide range of applications in the scientific community. It is a highly versatile compound, and its properties have been studied extensively. NCPMPA can be used for a variety of purposes, such as synthesis, scientific research, and laboratory experiments.
Aplicaciones Científicas De Investigación
Molecular Structure and Spectroscopic Analysis
Research on compounds similar to N-(3-cyanophenyl)-2-methylpropanamide, such as bicalutamide analogs, highlights the significance of spectroscopic and quantum mechanical studies in understanding the electronic and structural properties of these molecules. Studies have employed various spectroscopic techniques, including FT-IR, FT-RAMAN, UV, 1H NMR, and 13C NMR, complemented by quantum mechanical methods like density functional theory (DFT), to characterize the molecular structure and vibrational modes of these compounds. Such analyses are crucial for the design of molecules with desired physical, chemical, and biological properties (Chandralekha et al., 2019).
Photochemical Applications
The photochemical behavior of certain N-(acylphenyl)-2-bromo-2-methylpropanamides, which share a structural motif with this compound, has been explored for the synthesis of cyclic compounds through intramolecular photocyclization reactions. These studies reveal the potential of such compounds in synthesizing novel cyclic structures, offering applications in material science and organic synthesis (Nishio et al., 2005).
Free Radical Research
The stable degradation products of azo compounds, such as 2,2'-azobis(2-methylpropanenitrile) (AIBN), have been identified and characterized, demonstrating the role of N-(1-cyano-1-methylethyl)-2-methylpropanamide in monitoring the oxidative environment and free radical formation in pharmaceutical studies. This research underscores the utility of such compounds in studying radical-mediated chemical processes, with implications for understanding drug stability and degradation pathways (Wells-Knecht & Dunn, 2019).
Enantioseparation and Chiral Analysis
The development of methods for the enantioseparation of compounds like bicalutamide and its analogs emphasizes the importance of chiral analysis in pharmaceutical sciences. These methods, which involve high-performance liquid chromatography (HPLC), are critical for the separation and characterization of enantiomers, impacting drug development and pharmacokinetic studies (Török et al., 2005).
Corrosion Inhibition
Explorations into the corrosion inhibition effects of acrylamide derivatives on metals in acidic solutions illustrate the potential of structurally similar compounds for industrial applications, particularly in protecting metals from corrosion. This research combines chemical and electrochemical methods to assess the effectiveness of these inhibitors, contributing to materials science and engineering (Abu-Rayyan et al., 2022).
Propiedades
IUPAC Name |
N-(3-cyanophenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8(2)11(14)13-10-5-3-4-9(6-10)7-12/h3-6,8H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBISRKEEZGPFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
900710-59-0 |
Source


|
| Record name | N-(3-cyanophenyl)-2-methylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2810434.png)


![N-cyclopentyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2810437.png)
![5-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-5-oxopentanoic acid](/img/structure/B2810438.png)


![2-{[3-cyano-5-hydroxy-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2810446.png)

![4-Nitrobenzyl 1H-benzo[d][1,2,3]triazole-1-carboxylate](/img/structure/B2810449.png)

![3-(4-Fluoro-3-methylphenyl)-1-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2810454.png)
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(phenylthio)propanamide](/img/structure/B2810456.png)
![(E)-N-[1-(4-Chloro-2-fluorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2810457.png)